

A Comparative Analysis of Impurity Levels in Films Derived from TDMAT Precursors

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

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A guide for researchers on evaluating Tetrakis(dimethylamido)titanium (TDMAT) from various suppliers for thin film deposition.

In the fabrication of advanced materials, the purity of precursor chemicals is paramount to achieving desired film properties and device performance. This guide provides a comparative analysis of impurity levels in thin films deposited using Tetrakis(dimethylamido)titanium (TDMAT), a common precursor for titanium nitride (TiN) and titanium dioxide (TiO₂) films in atomic layer deposition (ALD) and chemical vapor deposition (CVD). As direct comparisons of TDMAT from different commercial suppliers are not readily available in public literature, this document focuses on the intrinsic impurity challenges associated with TDMAT and the analytical methods to evaluate them, empowering researchers to qualify precursors from any source.

Key Impurities in TDMAT-Derived Films

The primary impurities of concern in films grown using TDMAT are carbon (C) and oxygen (O). The organic ligands of the TDMAT molecule, N(CH₃)₂, are a direct source of carbon contamination. Oxygen can be introduced through residual moisture or air leaks in the deposition system, or it can be an impurity within the TDMAT precursor itself.

Studies have shown that carbon content in TiN films deposited with TDMAT alone can range from 34% to 47%.^[1] The incorporation of carbon is highly dependent on the deposition temperature. For instance, in plasma-enhanced atomic layer deposition (PE-ALD) of TiO₂ films using TDMAT, high carbon (13.0 at%) and nitrogen (17.2 at%) impurities were observed at a

plasma pulse of 150 ms.[2] However, optimizing the plasma pulse to ≥ 200 ms can significantly reduce these impurities to around 2 at%.[2]

The use of co-reactants like ammonia (NH_3) is a common strategy to reduce carbon contamination. The addition of small amounts of ammonia can lower carbon levels to a C/Ti ratio of 0.1 and oxygen to an O/Ti ratio of 0.3-0.5.[3] In thermal ALD of TiN, using TDMAT with NH_3 at 200°C resulted in impurity contents of 27.5% for oxygen and 6.35% for carbon.[4] Plasma-enhanced processes generally achieve lower impurity levels, with one study reporting oxygen contamination below 5% and carbon under 1% in optimized plasma conditions.[5]

Comparative Data on Impurity Levels

The following table summarizes impurity data from various studies on films deposited using TDMAT. This data provides a baseline for researchers to compare their own results when evaluating a new TDMAT supplier.

Film Type	Deposition Method	Co-reactant	Deposition Temp. (°C)	Carbon Content (at%)	Oxygen Content (at%)	Nitrogen Content (at%)	Reference
TiN	CVD	None	400	34 - 47	~4	-	[1]
TiO ₂	PE-ALD	O ₂ Plasma	-	13.0 (150ms pulse)	-	17.2 (150ms pulse)	[2]
TiO ₂	PE-ALD	O ₂ Plasma	-	~2 (≥200ms pulse)	-	~2 (≥200ms pulse)	[2]
TiN	CVD	NH ₃	< 400	C/Ti = 0.1	O/Ti = 0.3-0.5	-	[3]
TiN	Thermal ALD	NH ₃	200	6.35	27.5	-	[4]
TiN	Thermal ALD	N ₂ H ₄	350	> TiCl ₄ based films	> TiCl ₄ based films	-	[6]
TiN	Plasma ALD	NH ₃ /N ₂	-	< 1	5	-	[5]

Experimental Protocols for Impurity Analysis

Accurate determination of impurity levels requires robust analytical techniques. The following are standard experimental methods used for characterizing films grown from TDMAT.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

- **Sample Preparation:** Films are deposited on a suitable substrate (e.g., Si wafer) and transferred to the XPS analysis chamber under vacuum if possible to minimize surface contamination from ambient air.
- **Analysis:** A monochromatic X-ray source (e.g., Al K α) irradiates the sample, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted electrons.
- **Data Interpretation:** The binding energy of the photoelectrons is characteristic of each element. High-resolution scans of the C 1s, O 1s, N 1s, and Ti 2p peaks are used to determine the atomic concentrations and chemical bonding states. Depth profiling, using an ion gun (e.g., Ar $^+$) to etch the surface, can be employed to determine the impurity distribution throughout the film thickness.^[7]

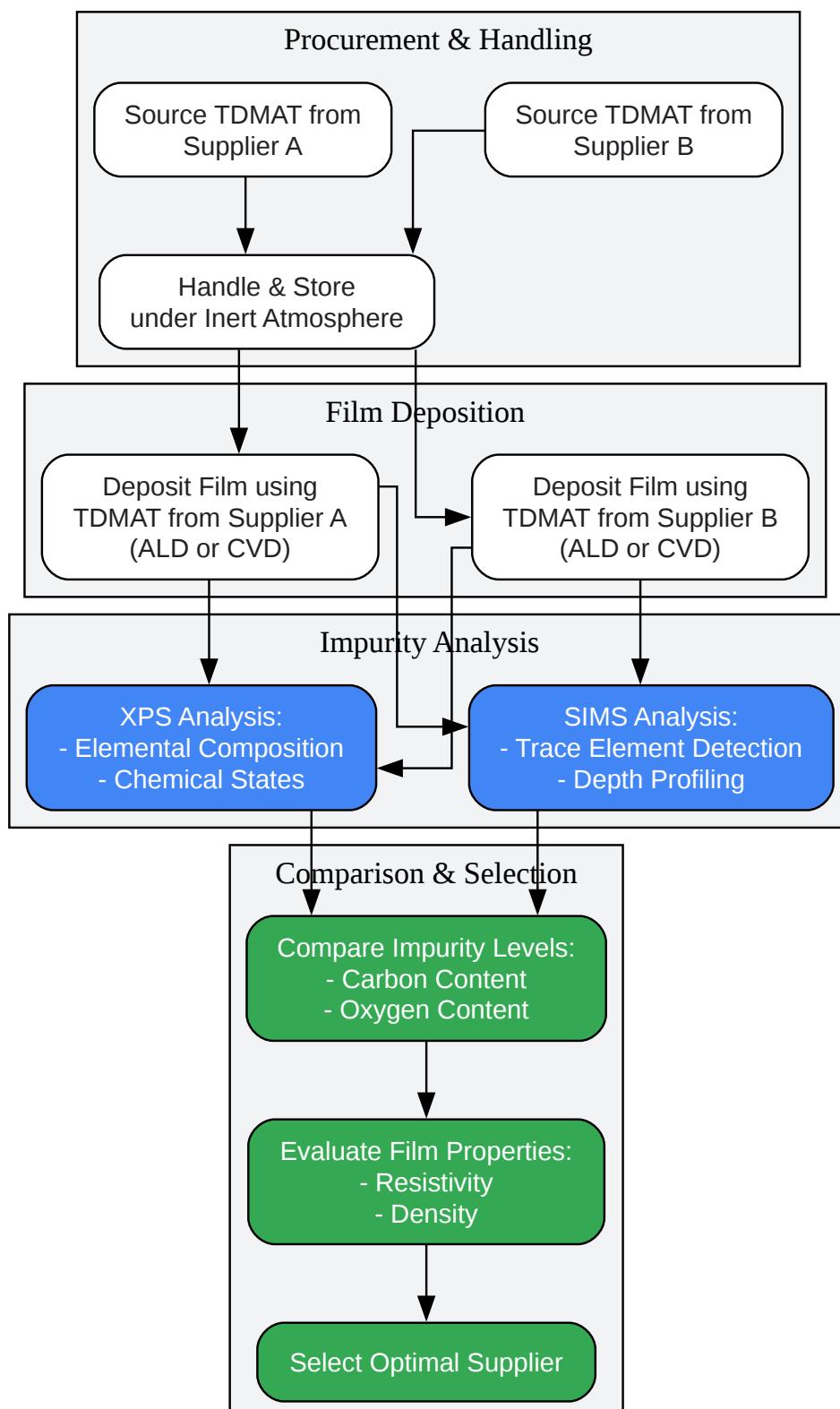
Secondary Ion Mass Spectrometry (SIMS)

SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions.

- **Sample Preparation:** Similar to XPS, films are prepared on a substrate.
- **Analysis:** A primary ion beam (e.g., Cs $^+$ or O $_{2+}$) rasters across the sample surface, causing the emission of secondary ions. A mass spectrometer separates these ions based on their mass-to-charge ratio.
- **Data Interpretation:** SIMS provides elemental depth profiles with high sensitivity (ppm to ppb range). It is particularly useful for detecting trace impurities and mapping their distribution within the film.

Experimental Workflow for TDMAT Supplier Evaluation

The following diagram illustrates a typical workflow for evaluating and comparing TDMAT precursors from different suppliers.

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Workflow for evaluating TDMAT suppliers.

This structured approach ensures a systematic and objective comparison of TDMAT precursors, enabling the selection of a supplier that consistently provides high-purity material for the desired application. By carefully controlling the deposition process and utilizing sensitive analytical techniques, researchers can minimize the impact of precursor impurities on the final film quality.

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